molecular formula C8H6BrNOS B13681006 3-Bromo-2-methoxyphenyl Isothiocyanate

3-Bromo-2-methoxyphenyl Isothiocyanate

Cat. No.: B13681006
M. Wt: 244.11 g/mol
InChI Key: DFWNJUDBJJQMPL-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of isothiocyanate, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3-bromo-2-methoxyaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by the addition of a chlorinating agent such as tosyl chloride . This reaction proceeds under mild conditions and yields the desired isothiocyanate.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxyphenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for further functionalization through coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

1-bromo-3-isothiocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6BrNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3

InChI Key

DFWNJUDBJJQMPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)N=C=S

Origin of Product

United States

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